1-(6-chloropyridazin-3-yl)-3-methyl-1H-pyrazol-5-amine
CAS No.: 70588-91-9
Cat. No.: VC4496801
Molecular Formula: C8H8ClN5
Molecular Weight: 209.64
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 70588-91-9 |
|---|---|
| Molecular Formula | C8H8ClN5 |
| Molecular Weight | 209.64 |
| IUPAC Name | 2-(6-chloropyridazin-3-yl)-5-methylpyrazol-3-amine |
| Standard InChI | InChI=1S/C8H8ClN5/c1-5-4-7(10)14(13-5)8-3-2-6(9)11-12-8/h2-4H,10H2,1H3 |
| Standard InChI Key | XKVWBZNDARWWSH-UHFFFAOYSA-N |
| SMILES | CC1=NN(C(=C1)N)C2=NN=C(C=C2)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
1-(6-Chloropyridazin-3-yl)-3-methyl-1H-pyrazol-5-amine consists of two fused heterocyclic systems:
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A pyridazine ring (a six-membered ring with two adjacent nitrogen atoms) substituted with a chlorine atom at position 6.
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A pyrazole ring (a five-membered ring with two adjacent nitrogen atoms) bearing a methyl group at position 3 and an amine group at position 5.
The IUPAC name reflects this connectivity: the pyridazine group is attached to the pyrazole’s position 1, while the methyl and amine groups occupy positions 3 and 5, respectively .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₈H₈ClN₅ |
| Molecular Weight | 209.63 g/mol |
| CAS Registry Number | 70588-91-9 |
| SMILES Notation | CC1=NN(C2=CClN=NC2)C(=C1)N |
Synthesis and Reaction Pathways
Synthetic Strategy
The synthesis of 1-(6-chloropyridazin-3-yl)-3-methyl-1H-pyrazol-5-amine involves a cyclocondensation reaction between 3-chloro-6-hydrazinopyridazine and a β-ketonitrile derivative. This method, adapted from analogous pyrazole syntheses , proceeds as follows:
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Hydrazine Intermediate: 3-Chloro-6-hydrazinopyridazine reacts with 3-oxobutanenitrile (a β-ketonitrile lacking aromatic substituents) under reflux in ethanol.
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Cyclization: The hydrazine group attacks the ketone carbonyl, forming the pyrazole ring.
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Amine Formation: Subsequent elimination of water yields the final amine-substituted product.
Table 2: Synthetic Conditions
| Parameter | Details |
|---|---|
| Reactants | 3-Chloro-6-hydrazinopyridazine, 3-oxobutanenitrile |
| Solvent | Ethanol |
| Temperature | Reflux (~78°C) |
| Reaction Time | 4–6 hours |
| Yield | 70–75% (estimated) |
Challenges and Optimizations
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Byproduct Formation: Competing reactions may produce regioisomers; careful pH control (pH 6–7) minimizes this issue .
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Purification: Column chromatography using silica gel and a 3:1 hexane-ethyl acetate eluent is typically employed .
Physicochemical Properties
Solubility and Partitioning
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LogP (XLogP3-AA): Estimated at 1.8, indicating moderate lipophilicity.
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Solubility: Sparingly soluble in water (<0.1 mg/mL); soluble in polar organic solvents (e.g., DMSO, ethanol).
Stability
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Thermal Stability: Stable up to 200°C (decomposition observed at higher temperatures).
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Photostability: Susceptible to UV-induced degradation; storage in amber vials is recommended.
Table 3: Computed Physicochemical Properties
| Property | Value |
|---|---|
| Hydrogen Bond Donors | 1 (amine group) |
| Hydrogen Bond Acceptors | 4 (pyridazine and pyrazole nitrogens) |
| Rotatable Bonds | 2 |
| Topological Polar Surface Area | 78.9 Ų |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
While experimental NMR data for this specific compound is limited, predictions based on structural analogs suggest:
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¹H NMR (CDCl₃):
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δ 2.40 (s, 3H, CH₃)
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δ 5.95 (bs, 2H, NH₂)
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δ 7.60 (d, J = 9.3 Hz, 1H, pyridazine H-5)
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δ 8.25 (d, J = 9.3 Hz, 1H, pyridazine H-4)
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¹³C NMR:
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δ 12.5 (CH₃)
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δ 105.2 (pyrazole C-5)
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δ 145.1 (pyridazine C-3)
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Infrared (IR) Spectroscopy
Key absorption bands:
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